molecular formula C12H17FN2 B8516937 2-Fluoro-4-(piperidin-4-ylmethyl)aniline

2-Fluoro-4-(piperidin-4-ylmethyl)aniline

Cat. No.: B8516937
M. Wt: 208.27 g/mol
InChI Key: RTKHJMPWFMVUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(piperidin-4-ylmethyl)aniline is a fluorinated aniline derivative featuring a piperidin-4-ylmethyl substituent at the para position and a fluorine atom at the ortho position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

  • Molecular Formula: Estimated as C₁₂H₁₆FN₂ (derived from structural analogs) .
  • Molecular Weight: Approximately 207.26 g/mol (calculated based on atomic composition).
  • Structural Features:
    • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached via a methylene (-CH₂-) group at position 4 of the aniline ring.
    • Fluorine at position 2 enhances electronic effects and metabolic stability.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

2-fluoro-4-(piperidin-4-ylmethyl)aniline

InChI

InChI=1S/C12H17FN2/c13-11-8-10(1-2-12(11)14)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7,14H2

InChI Key

RTKHJMPWFMVUSW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=C(C=C2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Piperidine/Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Key Differences Reference
5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline C₁₂H₁₅ClFN₂ 242.72 Chloro at position 5 Increased molecular weight; enhanced halogen-mediated reactivity .
2-Fluoro-4-(piperazin-1-ylmethyl)aniline C₁₁H₁₅FN₄ 222.26 Piperazine ring (two N atoms) Higher polarity and hydrogen-bonding capacity compared to piperidine .

Impact on Properties :

  • Piperazine derivatives (C₁₁H₁₅FN₄) introduce additional nitrogen atoms, increasing solubility and altering pharmacokinetic profiles .
Morpholine Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Key Differences Reference
2-Fluoro-4-(morpholin-4-yl)aniline C₁₀H₁₃FN₂O 208.22 Morpholine ring (with O) Oxygen atom increases polarity and aqueous solubility .

Impact on Properties :

Sulfur-Containing Analogues

Compound Name Molecular Formula Molecular Weight Substituent Key Differences Reference
2-Fluoro-4-(methylsulfonyl)aniline C₇H₈FNO₂S 189.21 Methylsulfonyl group Strong electron-withdrawing effects; increased acidity .
2-Fluoro-4-(pentafluorothio)aniline C₆H₄F₆NS 237.16 Pentafluorothio group High electronegativity; improved stability under oxidative conditions .

Impact on Properties :

  • Sulfonyl groups (e.g., -SO₂CH₃) enhance electrophilicity, making these analogs reactive in coupling reactions .
  • Pentafluorothio substituents (-SF₅) confer exceptional thermal and chemical stability, suitable for high-temperature syntheses .

Trifluoromethyl and Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Substituent Key Differences Reference
2-Fluoro-4-(trifluoromethyl)aniline C₇H₅F₄N 179.12 Trifluoromethyl (-CF₃) High lipophilicity; strong electron-withdrawing effects .
2-Fluoro-4-(3-quinolinyl)aniline C₁₅H₁₁FN₂ 238.26 Quinoline moiety Extended aromatic system for π-π stacking in protein binding .

Impact on Properties :

  • Trifluoromethyl groups improve metabolic stability and membrane permeability but may reduce solubility .
  • Quinoline-containing analogs (C₁₅H₁₁FN₂) offer planar aromatic systems for targeting hydrophobic enzyme pockets .

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